molecular formula C20H26ClN3O2 B2452800 Sigma-1 receptor antagonist 2 CAS No. 1639220-15-7

Sigma-1 receptor antagonist 2

Cat. No. B2452800
M. Wt: 375.9
InChI Key: FAEOHCOAHZFOEX-UHFFFAOYSA-N
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Description

Sigma-1 receptor (S1R) is a multi-functional, ligand-operated protein situated in endoplasmic reticulum (ER) membranes. Changes in its function and/or expression have been associated with various neurological disorders including amyotrophic lateral sclerosis/frontotemporal dementia, Alzheimer’s (AD) and Huntington’s diseases (HD) .


Synthesis Analysis

The synthesis of Sigma-1 receptor antagonists has been reported in several studies. For instance, a study reported the development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands . The compounds were evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .


Molecular Structure Analysis

The three-dimensional structure of the Sigma-1 receptor was elusive for many years, but the crystal structure of the human S1R has been recently clarified . An examination of the molecular basis for receptor oligomerization and ligand recognition revealed a trimeric architecture with a signal-pass transmembrane topology in each protomer .


Chemical Reactions Analysis

In one study, seven Xl σ1-R structures were solved by X-ray crystallography, and they differ from one another in: state of ligation (i.e., they are either in the free state or in complex with one of the known ligands, the PRE084 agonist or the S1RA antagonist); ligand binding site conformation (i.e., closed vs. open-like conformation); and presence of mutated residues .


Physical And Chemical Properties Analysis

The Sigma-1 Receptor (S1R) is a small, ligand-regulated integral membrane protein involved in cell homeostasis and the cellular stress response . The receptor has a multitude of protein and small molecule interaction partners with therapeutic potential .

Scientific Research Applications

Pain Management

Sigma-1 receptor antagonists have been investigated for their potential in pain management. Studies suggest these antagonists can modulate pain by interacting with other proteins like NMDA and opioid receptors, affecting the intracellular signaling involved in chronic pain states. This provides a rationale for their use in pain therapy, especially considering the critical need for analgesics with new mechanisms of action (Vela, Merlos, & Almansa, 2015).

Neuroprotective Actions

Sigma-1 receptor agonists, a closely related class to antagonists, have shown neuroprotective actions in conditions like Alzheimer's disease. These compounds may ameliorate cognitive impairments and exert protective action on neurons, suggesting their potential in enhancing memory and providing neuroprotection (Antonini et al., 2011).

Modulation of Ion Channels

Sigma receptor ligands have demonstrated the potential to modulate ion channels, such as Kv2.1, which are abundant in retinal photoreceptors. This suggests a role in treating retinal degeneration and other neuronal diseases. Notably, the action on these channels might be independent of sigma receptor activity, indicating a broader potential application of these ligands (Liu et al., 2017).

Neuropsychiatric Disorders

Sigma-1 receptor ligands have been proposed as potential treatments for neuropsychiatric disorders. They regulate neurotransmitter release, including dopamine, and are involved in learning, memory, and certain neuropsychiatric conditions. This positions them as potential therapeutic agents for disorders such as depression and schizophrenia (Hayashi & Su, 2004).

Modulatory Role in Drug Efficacy

Sigma-1 receptor ligands can modulate the efficacy of other drugs, such as enhancing opioid analgesia without increasing associated side effects. This suggests their use as adjuvants in opioid therapy, potentially increasing the safety and effectiveness of opioid medications (Vidal-Torres et al., 2013).

Cancer Therapy

Recent studies have identified ammonium salts that act as sigma-1 receptor agonists and antagonists, exhibiting potential for cancer therapy. These simple compounds have shown the ability to impact tumor growth and may offer a novel approach to cancer treatment (Brimson et al., 2020).

Future Directions

Given the pluripotent modulation of the S1R in diverse neurological disorders, it is hypothesized that the S1R may affect a series of pathophysiology after traumatic brain injury . This suggests that S1R is incredibly versatile in its ability to foster neuronal homeostasis in the context of several neurodegenerative disorders , and it may be a potential therapeutic target for future research.

properties

IUPAC Name

5-chloro-2-(4-methoxyphenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2/c1-15-18(21)20(26-14-6-13-24-11-4-3-5-12-24)23-19(22-15)16-7-9-17(25-2)10-8-16/h7-10H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEOHCOAHZFOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)OCCCN3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sigma-1 receptor antagonist 2

Citations

For This Compound
3
Citations
KT Tchedre, RQ Huang, A Dibas… - … & Visual Science, 2008 - iovs.arvojournals.org
Purpose:: The sigma-1 receptor is a recently discovered transmembrane protein that mediates the regulation of ion channels. Although the sigma-1 receptor was cloned almost a …
Number of citations: 2 iovs.arvojournals.org
KT Tchedre - 2008 - search.proquest.com
The sigma-1 receptor is a discovered transmembrane protein that mediates the regulation of ion channels. Sigma-1 receptor ligands have exhibited a wide variety of actions in the …
Number of citations: 2 search.proquest.com
BE Jaramillo, FD Cruz, G Vargas, OO Morales, G Flores… - Pharmacology & Pharmacy, 2014
Number of citations: 5

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